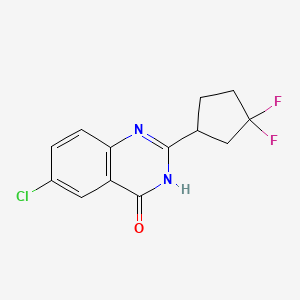
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been extensively studied for its potential application in scientific research.
作用机制
The mechanism of action of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. It has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one in lab experiments is its inhibitory activity against certain enzymes and receptors, which makes it a useful tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one. One area of future research is the development of more potent and selective inhibitors of protein kinase CK2 and EGFR. Another area of future research is the investigation of the potential application of this compound in other disease areas such as neurodegenerative diseases and inflammatory disorders. Additionally, the safety and efficacy of this compound in vivo need to be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising candidate for scientific research due to its inhibitory activity against certain enzymes and receptors. Its potential application in cancer treatment and other disease areas make it a valuable tool for drug discovery. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective inhibitors.
合成方法
The synthesis method of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the reaction of 6-chloro-2-nitroaniline and 3,3-difluorocyclopentanone in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate at an elevated temperature with stirring. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one has been studied for its potential application in various scientific research areas. It has been found to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It has also been studied for its potential application in cancer treatment, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O/c14-8-1-2-10-9(5-8)12(19)18-11(17-10)7-3-4-13(15,16)6-7/h1-2,5,7H,3-4,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWOPQQRWBCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356563.png)
![2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7356573.png)
![6-[(E)-2-(5-chloro-2-fluorophenyl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356587.png)
![6-[(E)-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356591.png)
![(2R,3S)-N-ethyl-2-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7356596.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
![6-(2,2-Dimethyl-3-phenylmethoxypropanoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356609.png)
![6-[2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356616.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)
![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid](/img/structure/B7356661.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)